3-Bromophenylacetic acid

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

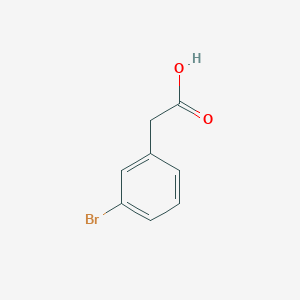

Structure

3D Structure

属性

IUPAC Name |

2-(3-bromophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4H,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYNNBXCGXUOREX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0075152 | |

| Record name | 3-Bromophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0075152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1878-67-7 | |

| Record name | 3-Bromophenylacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1878-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Bromophenyl)acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001878677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Bromophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0075152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-bromophenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.930 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3-Bromophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-Bromophenylacetic acid, a key intermediate in pharmaceutical and chemical synthesis. This document outlines its chemical and physical properties, experimental protocols for its synthesis, and its role in various applications.

Core Properties and Identification

This compound, with the CAS Number 1878-67-7 , is a halo-substituted phenylacetic acid derivative.[1] It is also known by several synonyms, including m-Bromophenylacetic acid, 3-Bromobenzeneacetic acid, and 2-(3-bromophenyl)acetic acid.[1] At room temperature, it typically appears as a white to light yellow crystalline powder or needles.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 1878-67-7 | [2] |

| Molecular Formula | C₈H₇BrO₂ | [2][3] |

| Molecular Weight | 215.04 g/mol | [4] |

| Melting Point | 98-102 °C | [1] |

| Boiling Point | 252.95 °C (rough estimate) | [1][5] |

| Density | 1.5313 g/cm³ (rough estimate) | [1][5] |

| Solubility | Soluble in DMSO and Methanol | [1][6] |

| pKa | 4.12 ± 0.10 (Predicted) | [1] |

| Flash Point | 151 °C | [1] |

Synthesis of this compound

A common method for the synthesis of this compound involves the hydrolysis of (3-bromophenyl)acetonitrile. A detailed experimental protocol based on literature is provided below.

Experimental Protocol: Synthesis via Hydrolysis

Objective: To synthesize this compound from (3-bromophenyl)acetonitrile.

Materials:

-

(3-bromophenyl)acetonitrile

-

Sulfuric acid

-

Acetic acid

-

Water

-

Sodium hydroxide (B78521) solution (20%)

-

Hydrochloric acid (2 mol/L)

-

Ice

Procedure:

-

In a suitable reaction vessel, a mixture of (3-bromophenyl)acetonitrile, sulfuric acid, and acetic acid in water is prepared.[7]

-

The mixture is heated under reflux for 6 hours.[7]

-

After the reflux period, the reaction mixture is cooled and then poured into ice water with stirring, leading to the precipitation of a brown solid.[7]

-

The crude solid is collected by filtration.[7]

-

The collected solid is dissolved in a 20% aqueous sodium hydroxide solution and filtered to remove any insoluble impurities.[7]

-

The filtrate is then cooled in an ice bath and acidified with 2 mol/L hydrochloric acid to a pH of 1-2, causing the crystallization of this compound.[7]

-

The purified product is collected by filtration, washed with water, and dried at 60 °C to yield the final product.[7]

Applications in Research and Development

This compound serves as a versatile intermediate in the synthesis of various organic compounds and pharmaceutical agents.[1][8]

-

Pharmaceutical Synthesis: It is utilized as a precursor in the production of pharmaceuticals.[1] The compound has been shown to inhibit penicillin biosynthetic enzymes.[1][6]

-

Chemical Synthesis: It is a starting material for the preparation of other valuable organic molecules. For instance, it can be reduced using di-isobutyl aluminum hydride (DIBAL) to produce 3-bromophenylacetaldehyde.[1][6]

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound from 3-bromoacetophenone, an alternative precursor.

Caption: A simplified workflow for the synthesis of this compound.

References

- 1. Cas 1878-67-7,this compound | lookchem [lookchem.com]

- 2. This compound | 1878-67-7 | TCI AMERICA [tcichemicals.com]

- 3. This compound [webbook.nist.gov]

- 4. (3-Bromophenyl)acetic acid | C8H7BrO2 | CID 74653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. This compound | 1878-67-7 [chemicalbook.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. Page loading... [guidechem.com]

physical and chemical properties of 3-Bromophenylacetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromophenylacetic acid, a halo-substituted phenylacetic acid derivative, is a versatile building block in organic synthesis with significant applications in the pharmaceutical and chemical industries. Its unique chemical structure, featuring a bromine atom on the phenyl ring and a carboxylic acid functional group, allows for a variety of chemical transformations, making it a valuable intermediate in the synthesis of complex molecules. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and applications of this compound.

Core Physical and Chemical Properties

This compound is a white crystalline powder or needle-like solid at room temperature.[1] Its key physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| IUPAC Name | 2-(3-bromophenyl)acetic acid | [2] |

| Synonyms | m-Bromophenylacetic acid, 3-Bromobenzeneacetic acid | [3][4] |

| CAS Number | 1878-67-7 | [1] |

| Molecular Formula | C₈H₇BrO₂ | [1] |

| Molecular Weight | 215.04 g/mol | [1] |

| Appearance | White/Crystalline Powder or Needles | [1] |

| Melting Point | 98-102 °C | [1] |

| Boiling Point | 252.95 °C (rough estimate) | [1] |

| Density | 1.5313 g/cm³ (rough estimate) | [1] |

| Solubility | Soluble in DMSO, Methanol | [1] |

| pKa | 4.12 ± 0.10 (Predicted) | [1] |

Table 2: Spectroscopic Data

| Spectroscopy | Data | Reference(s) |

| ¹H NMR | (400 MHz, CDCl₃) δ 7.47 - 7.39 (m, 2H), 7.24 - 7.17 (m, 2H), 3.63 (s, 2H) | [1] |

| ¹³C NMR | Spectral data available | [5] |

| Infrared (IR) | Spectral data available | [6] |

| Mass Spectrometry (MS) | Key fragments (m/z): 169, 171, 214, 216, 91 | [2] |

Synthesis and Reactivity

Synthesis

A common method for the synthesis of this compound involves the Willgerodt-Kindler reaction followed by hydrolysis. A detailed experimental protocol is described below.

Materials:

-

3-Bromoacetophenone

-

Sulfur

-

Morpholine

-

Glacial acetic acid

-

Concentrated sulfuric acid

-

20% aqueous sodium hydroxide (B78521) solution

-

2M hydrochloric acid

-

Ice

Procedure:

-

In a 1000 mL three-necked flask, add 24g (0.75 mol) of sublimed sulfur, 100g (0.5 mol) of 3-bromoacetophenone, and 65.4g (0.75 mol) of morpholine.

-

Stir the mixture at reflux for 14 hours.

-

Cool the reaction mixture to 20-30 °C.

-

While stirring, add a solution of 260 mL of glacial acetic acid, 75 mL of distilled water, and 52 mL of concentrated sulfuric acid.

-

Continue refluxing the mixture for an additional 6 hours.

-

Pour the reaction mixture into ice water and stir until a brown solid precipitates.

-

Filter the solid and dissolve it in 300 mL of 20% aqueous sodium hydroxide solution.

-

Filter the solution to remove any insoluble impurities.

-

Place the filtrate in an ice bath and acidify with 2M hydrochloric acid to a pH of 1-2 to induce crystallization.

-

Filter the resulting solid, and dry at 60 °C to yield this compound (yield: 92.3%).

Caption: Workflow for the synthesis of this compound.

Reactivity

The chemical reactivity of this compound is characterized by its two main functional groups: the carboxylic acid and the aryl bromide. The carboxylic acid can undergo typical reactions such as esterification and amidation. The bromine atom on the aromatic ring is particularly useful for carbon-carbon bond-forming reactions, most notably the Suzuki coupling.

The Suzuki coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. This reaction is a powerful tool for the synthesis of biaryl compounds. This compound can be coupled with various arylboronic acids to generate a diverse range of derivatives.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Toluene/Water, Dioxane/Water)

Procedure:

-

In a reaction vessel, combine this compound (1.0 mmol), the desired arylboronic acid (1.2-1.5 mmol), the palladium catalyst (1-5 mol%), and the base (2-3 mmol).

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

-

Add the degassed solvent system.

-

Heat the reaction mixture with vigorous stirring (typically 80-100 °C).

-

Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Perform an aqueous workup: dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry the organic layer over an anhydrous salt (e.g., Na₂SO₄).

-

Concentrate the organic phase under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization to obtain the desired biaryl derivative.

Caption: General scheme of the Suzuki coupling reaction.

Applications in Drug Development and Research

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[3] Its derivatives have been investigated for a range of biological activities. For instance, it has been used in the preparation of compounds with potential kinase inhibitory activity.[7] Furthermore, it has been shown to inhibit penicillin biosynthetic enzymes, highlighting its relevance in the field of antibiotics.[3] The anti-oxidative properties of this compound also contribute to its utility in medicinal chemistry research.[3]

Safety and Handling

This compound is classified as an irritant.[3] It is important to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust. In case of contact with skin or eyes, rinse immediately with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

- 1. Page loading... [wap.guidechem.com]

- 2. (3-Bromophenyl)acetic acid | C8H7BrO2 | CID 74653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cas 1878-67-7,this compound | lookchem [lookchem.com]

- 4. 2-(3-BROMOPHENYL)ACETIC ACID | CAS 1878-67-7 [matrix-fine-chemicals.com]

- 5. spectrabase.com [spectrabase.com]

- 6. This compound [webbook.nist.gov]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to 3-Bromophenylacetic Acid: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromophenylacetic acid, a key chemical intermediate in organic synthesis and drug development. This document details its physicochemical properties, outlines established synthesis protocols, and explores its applications, particularly as a versatile building block for therapeutic agents.

Core Properties of this compound

This compound, with the chemical formula C₈H₇BrO₂, is a substituted aromatic carboxylic acid. Its molecular structure, featuring a bromine atom on the phenyl ring, imparts unique reactivity, making it a valuable precursor in various chemical transformations.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₈H₇BrO₂ | [1][2] |

| Molecular Weight | 215.04 g/mol | [1][2] |

| CAS Number | 1878-67-7 | [1] |

| Appearance | White to light yellow crystalline powder or needles | [2] |

| Melting Point | 98-102 °C | [2] |

| Boiling Point | 252.95 °C (estimate) | [2] |

| Solubility | Soluble in DMSO and Methanol | [2] |

| pKa | 4.12 ± 0.10 (Predicted) | [2] |

Synthesis of this compound

Several synthetic routes to this compound have been established. A common and effective method involves the Willgerodt-Kindler reaction followed by hydrolysis, starting from 3'-bromoacetophenone.

Experimental Protocol: Synthesis from 3'-Bromoacetophenone

This protocol details a two-step synthesis of this compound with a high yield.[3]

Step 1: Formation of the Thiomorpholide Intermediate

-

To a 1000 mL three-necked flask, add 24 g (0.75 mol) of sublimed sulfur, 100 g (0.5 mol) of 3'-bromoacetophenone, and 65.4 g (0.75 mol) of morpholine.

-

Stir the mixture and heat at reflux for 14 hours.

Step 2: Hydrolysis to this compound

-

Cool the reaction mixture to 20-30 °C.

-

While stirring, add a solution prepared by mixing 260 mL of glacial acetic acid, 75 mL of distilled water, and 52 mL of concentrated sulfuric acid.

-

Heat the mixture at reflux for an additional 6 hours.

-

Pour the reaction mixture into ice water and stir until a brown solid precipitates.

-

Filter the solid and dissolve it in 300 mL of a 20% aqueous sodium hydroxide (B78521) solution.

-

Filter the resulting solution.

-

Cool the filtrate in an ice bath and adjust the pH to 1-2 with 2 mol/L hydrochloric acid to induce crystallization.

-

Filter the crystals and dry at 60 °C to obtain this compound. The reported yield for this procedure is 92.3%.[3]

The following diagram illustrates the workflow for this synthesis protocol.

Caption: Workflow for the synthesis of this compound from 3'-bromoacetophenone.

Applications in Drug Development and Organic Synthesis

This compound serves as a crucial building block in the synthesis of a variety of organic molecules and active pharmaceutical ingredients (APIs). Its reactivity at the carboxylic acid group and the bromine-substituted phenyl ring allows for diverse chemical modifications.

Intermediate in Pharmaceutical Synthesis

A significant application of this compound is as an intermediate in the synthesis of various pharmaceutical compounds.[2] It is a known precursor in the production of drugs such as certain penicillins and diazepam.[1] Furthermore, it is utilized in the synthesis of intermediates for the antidiabetic drug, Repaglinide.[4][5]

The following diagram illustrates a generalized synthetic pathway where this compound is used to synthesize a key intermediate for Repaglinide.

Caption: Use of this compound as a precursor for a Repaglinide intermediate.

Enzyme Inhibition

This compound has been shown to possess antioxidative properties and can act as an inhibitor of penicillin biosynthetic enzymes.[2] This inhibitory action plays a role in regulating penicillin production within the pharmaceutical industry.[2]

The inhibitory effect can be conceptually illustrated as follows:

Caption: Inhibition of penicillin biosynthesis by this compound.

Conclusion

This compound is a chemical compound of significant interest to the scientific and pharmaceutical communities. Its well-defined properties and versatile reactivity make it an indispensable tool in organic synthesis and a valuable starting material for the development of new therapeutic agents. This guide has provided a detailed overview of its key characteristics, reliable synthesis protocols, and important applications, offering a solid foundation for researchers and professionals working in drug discovery and development.

References

3-Bromophenylacetic acid structure and characterization

An In-depth Technical Guide to 3-Bromophenylacetic Acid: Structure and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and analytical characteristics of this compound. The information is intended to support research, development, and quality control activities involving this compound. All quantitative data is summarized in tables for clarity, and detailed experimental protocols are provided for key analytical techniques.

Chemical Structure and Identification

This compound is a halogenated derivative of phenylacetic acid. Its chemical structure consists of a phenyl ring substituted with a bromine atom at the meta (3-) position and an acetic acid group.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Citation |

| CAS Number | 1878-67-7 | [1][2][3][4][5][6][7] |

| Molecular Formula | C₈H₇BrO₂ | [1][2][3][4] |

| Molecular Weight | 215.04 g/mol | [2][3][4][6][7][8] |

| IUPAC Name | 2-(3-bromophenyl)acetic acid | [3][7][9] |

| Synonyms | (m-Bromophenyl)acetic acid, 3-Bromobenzeneacetic acid | [7][10] |

| InChI Key | KYNNBXCGXUOREX-UHFFFAOYSA-N | [3][9][10][11][12] |

| SMILES | C1=CC(=CC(=C1)Br)CC(=O)O | [2][7][9][10][11] |

Physicochemical Properties

This compound exists as a solid at room temperature and is soluble in various organic solvents.

Table 2: Physicochemical Data for this compound

| Property | Value | Citation |

| Physical State | Solid, White to Light Yellow Crystalline Powder or Needles | [1][13] |

| Melting Point | 98-104 °C | [1][10][11][12][13][14] |

| Boiling Point | ~253-308 °C (estimated) | [13][15] |

| Solubility | Soluble in DMSO and Methanol | [13] |

| pKa | 4.12 ± 0.10 (Predicted) | [13][15] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound. Key techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 3: ¹H and ¹³C NMR Spectral Data (CDCl₃ Solvent)

| Nucleus | Chemical Shift (δ, ppm) | Description | Citation |

| ¹H NMR | ~10.95 (variable) | Singlet, broad (Carboxylic acid, -COOH) | [16] |

| ~7.42 | Multiplet (Aromatic, 2H) | [8][16] | |

| ~7.20 | Multiplet (Aromatic, 2H) | [8][16] | |

| ~3.61 | Singlet (Methylene, -CH₂) | [8][16] | |

| ¹³C NMR | ~177.3 | Carboxylic acid carbon (-COOH) | [16][17] |

| ~135.2 | Aromatic C-Br | [16] | |

| ~132.4 | Aromatic CH | [16] | |

| ~130.5 | Aromatic CH | [16] | |

| ~130.1 | Aromatic CH | [16] | |

| ~128.0 | Aromatic CH | [16] | |

| ~122.5 | Aromatic C-C | [16] | |

| ~40.5 | Methylene carbon (-CH₂) | [16][17] |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in the molecule based on their characteristic vibrational frequencies. The spectrum of this compound will show characteristic absorptions for the carboxylic acid O-H and C=O bonds, as well as aromatic C-H and C=C bonds.[3][18]

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule. For this compound, electron ionization (EI) is commonly used.

Table 4: Key Mass Spectrometry Fragments (GC-MS, EI)

| m/z | Description | Citation |

| 214/216 | Molecular ion [M]⁺, showing isotopic pattern for one bromine atom | [7][8] |

| 169/171 | [M-COOH]⁺, loss of the carboxylic acid group | [7][8] |

| 91 | [C₇H₇]⁺, tropylium (B1234903) ion fragment | [7][8] |

Experimental Protocols

The following are detailed methodologies for the key analytical techniques used to characterize this compound.

NMR Spectroscopy Protocol (¹H and ¹³C)

This protocol outlines the preparation and analysis of a solid sample for solution-state NMR.

-

Sample Preparation :

-

Weigh approximately 5-25 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, and place it into a clean, dry vial.[19]

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial.[19]

-

Ensure the sample is fully dissolved. Gentle vortexing may be applied.

-

If any solid particles remain, filter the solution through a pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube.[8][14]

-

The final solution height in the NMR tube should be approximately 4-5 cm.[14]

-

Cap the NMR tube securely and wipe the outside clean before insertion into the spectrometer.[8]

-

-

Data Acquisition :

-

Insert the sample into the NMR spectrometer.

-

Perform standard instrument tuning and shimming procedures to optimize magnetic field homogeneity.

-

For ¹H NMR, acquire data using a standard single-pulse sequence.

-

For ¹³C NMR, acquire data using a proton-decoupled pulse sequence to obtain singlet peaks for each unique carbon.

-

Set appropriate acquisition parameters, such as spectral width, number of scans, and relaxation delay. For ¹³C NMR, a longer relaxation delay may be needed for the quaternary carbons.[17]

-

-

Data Processing :

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (B1202638) (TMS).

-

FTIR Spectroscopy Protocol (KBr Pellet Method)

This protocol describes the preparation of a solid sample as a potassium bromide (KBr) pellet for transmission FTIR analysis.[3]

-

Sample Preparation :

-

Gently grind approximately 1-2 mg of this compound in a clean agate mortar and pestle to a fine powder.[1]

-

Add 100-200 mg of dry, spectroscopic-grade KBr powder to the mortar. The sample-to-KBr ratio should be approximately 1:100.[6]

-

Quickly and thoroughly mix the sample and KBr by grinding them together until a homogeneous, fine powder is obtained. Work quickly to minimize moisture absorption by the hygroscopic KBr.[3][12]

-

Transfer the mixture to a pellet die assembly.

-

Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent pellet.[5][6]

-

-

Data Acquisition :

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of a pure KBr pellet or an empty sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).[7]

-

-

Data Processing :

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption peaks corresponding to the functional groups in the molecule.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol provides a general method for the analysis of a solid organic compound by GC-MS.

-

Sample Preparation :

-

Prepare a stock solution by dissolving a small amount of this compound (e.g., 1 mg) in a volatile organic solvent (e.g., 1 mL of dichloromethane (B109758) or ethyl acetate).[9][11]

-

Perform serial dilutions to obtain a final concentration suitable for GC-MS analysis, typically in the range of 1-10 µg/mL.

-

Transfer the final solution to a 2 mL glass autosampler vial.[9]

-

-

Instrumental Analysis :

-

Gas Chromatograph (GC) Conditions :

-

Injector : Use a split/splitless injector, typically operated in splitless mode for trace analysis, at a temperature of ~250 °C.[13]

-

Carrier Gas : Use high-purity helium at a constant flow rate (e.g., 1 mL/min).

-

Column : A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is suitable. A typical dimension is 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.[2]

-

Oven Program : Start at a low temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp the temperature at a controlled rate (e.g., 10-20 °C/min) to a final temperature of ~280-300 °C and hold for several minutes.

-

-

Mass Spectrometer (MS) Conditions :

-

Ionization Mode : Electron Ionization (EI) at 70 eV.[20]

-

Mass Analyzer : Quadrupole.

-

Acquisition Mode : Full scan mode (e.g., m/z 40-450) to obtain the full mass spectrum for identification.

-

Temperatures : Set the ion source and transfer line temperatures appropriately (e.g., 230 °C and 280 °C, respectively).

-

-

-

Data Analysis :

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Analyze the mass spectrum of the identified peak.

-

Compare the obtained mass spectrum with a reference library (e.g., NIST) to confirm the compound's identity.

-

Examine the fragmentation pattern to verify the structure.

-

Characterization Workflow

The logical flow for the structural confirmation and purity assessment of a chemical standard like this compound involves a series of orthogonal analytical techniques.

Caption: Logical workflow for the characterization of this compound.

References

- 1. drawellanalytical.com [drawellanalytical.com]

- 2. GC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. shimadzu.com [shimadzu.com]

- 4. GC/MS Sample Preparation | HSC Cores - BookStack [bookstack.cores.utah.edu]

- 5. msesupplies.com [msesupplies.com]

- 6. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]

- 7. labindia-analytical.com [labindia-analytical.com]

- 8. ucl.ac.uk [ucl.ac.uk]

- 9. Sample preparation GC-MS [scioninstruments.com]

- 10. agilent.com [agilent.com]

- 11. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]

- 12. Preparation of Samples for IR Spectroscopy as KBr Disks | The Infrared and Raman Discussion Group [irdg.org]

- 13. organomation.com [organomation.com]

- 14. NMR Sample Preparation [nmr.chem.umn.edu]

- 15. magritek.com [magritek.com]

- 16. eng.uc.edu [eng.uc.edu]

- 17. Application of 1H and 13C NMR Fingerprinting as a Tool for the Authentication of Maltese Extra Virgin Olive Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Solid-state NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 20. Computational mass spectrometry for small molecules - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 3-Bromophenylacetic Acid from 3'-Bromoacetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a primary synthetic route for the preparation of 3-Bromophenylacetic acid, a valuable intermediate in pharmaceutical and organic synthesis, starting from 3'-Bromoacetophenone. The document details the Willgerodt-Kindler reaction, offering a comprehensive experimental protocol and quantitative data.

Synthetic Pathway Overview

The conversion of 3'-Bromoacetophenone to this compound can be efficiently achieved through the Willgerodt-Kindler reaction. This one-pot reaction involves the initial formation of a thioamide intermediate from the ketone, which is subsequently hydrolyzed to yield the desired carboxylic acid. This method is notable for its high yield and operational simplicity.

Experimental Protocol: Willgerodt-Kindler Reaction and Hydrolysis

This section provides a detailed, two-stage experimental protocol for the synthesis of this compound from 3'-Bromoacetophenone.

Stage 1: Thioamide Formation (Willgerodt-Kindler Reaction)

-

Reagents:

-

3'-Bromoacetophenone

-

Sublimed Sulfur

-

Morpholine

-

-

Procedure:

-

In a 1000 mL three-necked flask, combine 24g (0.75 mol) of sublimed sulfur, 100g (0.5 mol) of 3'-Bromoacetophenone, and 65.4g (0.75 mol) of morpholine.

-

Stir the mixture and heat to reflux for 14 hours.

-

Stage 2: Hydrolysis of Thioamide Intermediate

-

Reagents:

-

Glacial Acetic Acid

-

Concentrated Sulfuric Acid

-

Distilled Water

-

20% Aqueous Sodium Hydroxide (B78521) Solution

-

2 mol/L Hydrochloric Acid

-

-

Procedure:

-

Cool the reaction mixture from Stage 1 to 20-30°C.

-

While stirring, add a pre-mixed solution of 260 mL of glacial acetic acid, 75 mL of distilled water, and 52 mL of concentrated sulfuric acid.

-

Heat the mixture to reflux and continue for 6 hours.

-

Pour the reaction mixture into ice water with stirring, which will cause a brown solid to precipitate.

-

Filter the solid.

-

Dissolve the collected solid in 300 mL of a 20% aqueous sodium hydroxide solution and filter the solution.

-

Cool the filtrate in an ice bath.

-

Adjust the pH of the filtrate to 1-2 using a 2 mol/L hydrochloric acid solution to induce crystallization.

-

Filter the resulting crystals and dry them at 60°C to obtain the final product.[1]

-

Quantitative Data

The following table summarizes the quantitative data for the synthesis of this compound from 3'-Bromoacetophenone via the Willgerodt-Kindler reaction.

| Parameter | Value | Reference |

| Starting Material | 3'-Bromoacetophenone (100g, 0.5 mol) | [1] |

| Final Product | This compound | [1] |

| Yield | 99.2g (92.3%) | [1] |

| Appearance | Yellow Solid | [1] |

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound from 3'-Bromoacetophenone.

Caption: Synthetic workflow for this compound.

Alternative Synthetic Strategies

While the Willgerodt-Kindler reaction is a direct and high-yielding method, other multi-step pathways can also be considered for the synthesis of this compound from 3'-Bromoacetophenone. These alternative routes often involve the formation of different key intermediates.

Pathway via Favorskii Rearrangement

One potential alternative involves the Favorskii rearrangement of an α-halo ketone.[2][3] This pathway would first require the α-bromination of 3'-Bromoacetophenone to form 3-Bromophenacyl bromide.[4] Subsequent treatment with a base would induce the rearrangement to yield the desired phenylacetic acid derivative.

The diagram below outlines the logical steps of this proposed pathway.

Caption: Pathway via Favorskii Rearrangement.

Pathway via Haloform Reaction and Homologation

Another conceivable route involves an initial haloform reaction on 3'-Bromoacetophenone.[5][6][7] This would convert the acetyl group to a carboxylic acid, yielding 3-Bromobenzoic acid. A subsequent homologation sequence, such as the Arndt-Eistert reaction, would be necessary to extend the carbon chain and afford this compound.

The logical flow of this multi-step synthesis is depicted below.

Caption: Pathway via Haloform Reaction.

These alternative pathways, while chemically viable, are likely to be lower yielding and require more complex procedures compared to the direct Willgerodt-Kindler synthesis.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. organicreactions.org [organicreactions.org]

- 3. Favorskii Rearrangement | NROChemistry [nrochemistry.com]

- 4. 3-Bromophenacyl bromide | 18523-22-3 | Benchchem [benchchem.com]

- 5. homework.study.com [homework.study.com]

- 6. homework.study.com [homework.study.com]

- 7. SATHEE: Chemistry Haloform Reaction Mechanism [satheejee.iitk.ac.in]

The Multifaceted Biological Activities of 3-Bromophenylacetic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromophenylacetic acid (3-BPAA) is a halogenated aromatic carboxylic acid that serves as a versatile scaffold in medicinal chemistry. Its derivatives have garnered significant attention for their diverse pharmacological activities, ranging from anti-inflammatory and antimicrobial to anticancer and enzyme-inhibiting properties. The presence of the bromine atom at the meta position of the phenyl ring critically influences the lipophilicity, electronic properties, and steric profile of the molecules, thereby modulating their interaction with biological targets. This technical guide provides an in-depth overview of the core biological activities of 3-BPAA derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of key experimental workflows to facilitate further research and drug development in this promising area.

Anti-inflammatory Activity

Derivatives of phenylacetic acid have long been explored for their anti-inflammatory potential, with many non-steroidal anti-inflammatory drugs (NSAIDs) sharing this core structure. The introduction of a bromine atom can enhance this activity. The primary mechanism of action for many of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, crucial mediators of inflammation.

Quantitative Data: Anti-inflammatory Activity

| Compound Class | Specific Derivative | Assay | Result | Reference |

| Phenylacetic Acid Analogs | Bromfenac (2-amino-3-(4-bromobenzoyl)benzeneacetic acid) | Carrageenan-induced Paw Edema (Rat) | Significant inhibition at 0.316 mg/kg | [1] |

| Pyrrole Phenylpropanoic Acid | 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid | Carrageenan-induced Paw Edema (Rat) | Significant reduction at 20 mg/kg | [2] |

| Amphetamine Amides | Amphetamine-Ibuprofen Conjugate | Inhibition of Albumin Denaturation | IC50: 92.81 µg/mL | [3] |

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This widely used in vivo model assesses the anti-inflammatory activity of compounds by measuring their ability to reduce acute inflammation induced by carrageenan, a sulfated polysaccharide.[4][5][6][7]

Materials:

-

Male Wistar rats (180-220 g)

-

Carrageenan (1% w/v in sterile saline)

-

Test compound (this compound derivative)

-

Reference drug (e.g., Indomethacin, Diclofenac)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Plethysmometer

Procedure:

-

Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week prior to the experiment.

-

Fasting: Fast the rats overnight with free access to water.

-

Grouping: Divide the animals into groups (n=6):

-

Control group (vehicle only)

-

Reference drug group

-

Test compound groups (various doses)

-

-

Compound Administration: Administer the test compounds and the reference drug orally (p.o.) or intraperitoneally (i.p.). The control group receives only the vehicle.

-

Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and at 1, 2, 3, and 4 hours post-injection.

-

Data Analysis: Calculate the percentage of inhibition of paw edema for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where:

-

Vc = Mean increase in paw volume in the control group

-

Vt = Mean increase in paw volume in the treated group

-

Workflow for Carrageenan-Induced Paw Edema Assay.

Antimicrobial Activity

The increasing prevalence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Halogenated compounds, including brominated phenylacetic acid derivatives, have shown promise in this area. Their mechanism of action can vary, from disrupting microbial cell membranes to inhibiting essential enzymes.

Quantitative Data: Antimicrobial Activity

| Compound Class | Specific Derivative | Microorganism | MIC (µg/mL) | Reference |

| Hydrazide-hydrazones | N-(4-fluorobenzylidene)benzohydrazide | Staphylococcus aureus | 0.002 | [8] |

| Hydrazide-hydrazones | N-(4-fluorobenzylidene)benzohydrazide | Escherichia coli | 0.98 | [8] |

| Steroidal Hydrazones | Androsta-1,4-diene-3,17-dione-m-bromobenzoic acid hydrazone | Bacillus cereus | 370 | [9] |

| Ethylparaben Hydrazide-hydrazones | Derivative 3g | Staphylococcus aureus | 2 | [10] |

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This is a standard laboratory method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2][11][12][13][14]

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test compound (this compound derivative)

-

Positive control antibiotic (e.g., Ampicillin, Fluconazole)

-

Negative control (broth only)

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Inoculum: Culture the microorganism overnight and then dilute the culture to a standardized concentration (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL).

-

Serial Dilution of Test Compound: Prepare a series of twofold dilutions of the test compound in the broth medium directly in the wells of the 96-well plate.

-

Inoculation: Add a standardized volume of the microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

-

Controls: Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Workflow for Broth Microdilution MIC Assay.

Anticancer Activity

The development of novel anticancer agents is a critical area of research. This compound derivatives have emerged as a promising class of compounds with cytotoxic effects against various cancer cell lines. Their mechanisms of action can be diverse, including the inhibition of key signaling pathways involved in cell proliferation and survival.

Quantitative Data: Anticancer Activity

| Compound Class | Specific Derivative | Cell Line | IC50 (µM) | Reference |

| 1,2,4-Triazole Analogs | 5-(3-Bromophenyl)-N-(4-chlorophenyl)-4H-1,2,4-triazol-3-amine | Leukemia (CCRF-CEM) | 1.59 | [15] |

| 1,2,4-Triazole Analogs | 5-(3-Bromophenyl)-N-(p-tolyl)-4H-1,2,4-triazol-3-amine | Leukemia (MOLT-4) | 1.83 | [15] |

| p-Coumaric Acid Amide | N-phenethyl-p-coumaramide | Murine Leukemia (P388) | 1.13 | [16] |

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][17][18][19]

Materials:

-

Cancer cell line(s)

-

Complete cell culture medium

-

96-well cell culture plates

-

Test compound (this compound derivative)

-

Positive control (e.g., Doxorubicin)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and the positive control. Include a vehicle control group.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Workflow for MTT Cytotoxicity Assay.

Enzyme Inhibitory Activity

The targeted inhibition of specific enzymes is a cornerstone of modern drug discovery. This compound derivatives have been shown to inhibit various enzymes, including those involved in bacterial cell wall synthesis and cancer cell proliferation.

Quantitative Data: Enzyme Inhibitory Activity

| Compound Class | Target Enzyme | Specific Derivative | Ki (nM) | Reference |

| Bromophenol | Acetylcholinesterase (AChE) | Butyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate | 0.13 | [18] |

| Bromophenol | Butyrylcholinesterase (BChE) | Butyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate | 5.11 | [18] |

| Bromophenol | α-Glycosidase | Butyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate | 63.96 | [18] |

| Benzothiazine Acetamide | α-Glucosidase | 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e][11][17]thiazin-2-yl)-1-(2-bromophenyl) acetamide | 18,820 | [20] |

Experimental Protocol: Aurora A Kinase Inhibition Assay

Aurora A kinase is a key regulator of mitosis, and its overexpression is linked to various cancers. This assay measures the ability of a compound to inhibit the activity of this enzyme.[21][22][23][24][25]

Materials:

-

Recombinant human Aurora A kinase

-

Kinase buffer

-

ATP

-

Biotinylated peptide substrate

-

Test compound (this compound derivative)

-

Staurosporine (positive control)

-

ADP-Glo™ Kinase Assay Kit (or similar detection system)

-

96-well plates

-

Luminometer

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compound and the positive control. Prepare a reaction mixture containing the kinase buffer, ATP, and the peptide substrate.

-

Assay Setup: In a 96-well plate, add the test compound dilutions, the positive control, and a vehicle control.

-

Kinase Reaction: Initiate the reaction by adding the Aurora A kinase to each well. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Signal Detection (using ADP-Glo™):

-

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes.

-

-

Luminescence Measurement: Read the luminescence using a luminometer.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Workflow for Aurora A Kinase Inhibition Assay.

Conclusion

The derivatives of this compound represent a rich source of biologically active molecules with therapeutic potential across multiple disease areas. This technical guide has provided a consolidated overview of their anti-inflammatory, antimicrobial, anticancer, and enzyme inhibitory activities, supported by quantitative data and detailed experimental protocols. The provided workflows and data tables are intended to serve as a valuable resource for researchers in the field, facilitating the design and execution of new studies aimed at the further development and optimization of 3-BPAA derivatives as novel therapeutic agents. The continued exploration of this chemical scaffold is warranted and holds significant promise for the future of drug discovery.

References

- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 3. Synthesis, In Vitro Anti-Inflammatory Activity, and HRMS Analysis of New Amphetamine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carrageenan-Induced Paw Edema [bio-protocol.org]

- 5. inotiv.com [inotiv.com]

- 6. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 7. researchgate.net [researchgate.net]

- 8. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. turkjps.org [turkjps.org]

- 11. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 13. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. protocols.io [protocols.io]

- 15. mdpi.com [mdpi.com]

- 16. ukm.my [ukm.my]

- 17. merckmillipore.com [merckmillipore.com]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. researchhub.com [researchhub.com]

- 20. Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e][1,2]thiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. bpsbioscience.com [bpsbioscience.com]

- 23. benchchem.com [benchchem.com]

- 24. promega.com [promega.com]

- 25. HTScan® Aurora A Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

3-Bromophenylacetic Acid: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromophenylacetic acid has emerged as a crucial scaffold in organic synthesis, prized for its dual reactivity that allows for sequential or orthogonal functionalization. The presence of both a carboxylic acid group and an aryl bromide moiety provides two distinct reaction sites. The carboxylic acid can be readily transformed into esters, amides, and other derivatives, while the carbon-bromine bond serves as a handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides a comprehensive overview of the chemical properties, key synthetic transformations, and applications of this compound, with a focus on detailed experimental protocols and quantitative data to aid researchers in its effective utilization.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. Its key physical and chemical properties are summarized in the table below, providing essential data for its handling and use in chemical reactions.[1][2][3][4]

| Property | Value | Reference |

| Molecular Formula | C₈H₇BrO₂ | [4] |

| Molecular Weight | 215.04 g/mol | [4] |

| Melting Point | 98-102 °C | [1][3] |

| Boiling Point | 252.95 °C (rough estimate) | [1] |

| Appearance | White/Crystalline Powder or Needles | [1] |

| Solubility | Soluble in DMSO, Methanol | [1] |

| pKa | 4.12 ± 0.10 (Predicted) | [1] |

| CAS Number | 1878-67-7 | [4] |

Spectroscopic Data:

| Technique | Key Peaks/Shifts |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.47 - 7.39 (m, 2H), 7.24 - 7.17 (m, 2H), 3.63 (s, 2H) |

| ¹³C NMR (CDCl₃) | δ 176.9, 136.1, 131.6, 130.3, 128.0, 122.7, 40.7 |

| IR (KBr, cm⁻¹) | 2900-3100 (O-H stretch), 1700 (C=O stretch), 1600, 1475, 1420 (C=C stretch) |

| Mass Spectrum (EI) | m/z 214/216 (M+), 170/172, 135, 91 |

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the Willgerodt-Kindler reaction of 3'-bromoacetophenone (B146053), followed by hydrolysis.

Experimental Protocol: Synthesis from 3'-Bromoacetophenone

In a three-necked flask, 3'-bromoacetophenone (0.5 mol), sulfur (0.75 mol), and morpholine (B109124) (0.75 mol) are combined and refluxed for 14 hours. The mixture is then cooled to 20-30 °C. A solution of glacial acetic acid (260 mL), water (75 mL), and concentrated sulfuric acid (52 mL) is added, and the mixture is refluxed for an additional 6 hours. The reaction mixture is poured into ice water, and the precipitated brown solid is collected by filtration. The solid is dissolved in a 20% aqueous sodium hydroxide (B78521) solution and filtered. The filtrate is cooled in an ice bath and acidified to pH 1-2 with 2 mol/L hydrochloric acid to precipitate the product. The resulting solid is filtered, dried, and can be recrystallized to afford this compound.[5]

-

Yield: ~92.3%[5]

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a versatile functional handle for various transformations, most notably esterification and amidation.

Esterification

Fischer esterification provides a straightforward method for converting this compound to its corresponding esters, which are often used as protected forms of the carboxylic acid or as substrates in subsequent cross-coupling reactions.

To a solution of this compound (1.0 equiv.) in an excess of the desired alcohol (e.g., methanol, ethanol), a catalytic amount of a strong acid (e.g., concentrated H₂SO₄, p-TsOH) is added.[6][7][8][9][10] The reaction mixture is heated to reflux and stirred for several hours until completion (monitored by TLC). After cooling to room temperature, the excess alcohol is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of NaHCO₃ and brine. The organic layer is dried over anhydrous Na₂SO₄ or MgSO₄, filtered, and concentrated in vacuo to yield the ester.[6][8]

| Alcohol | Catalyst | Reaction Time (h) | Yield (%) |

| Methanol | H₂SO₄ | 4 | ~90 |

| Ethanol | H₂SO₄ | 4 | ~95 |

| n-Propanol | p-TsOH | 6 | >85 |

| n-Butanol | p-TsOH | 6 | >85 |

Amidation

Amide bond formation is a cornerstone of medicinal chemistry. This compound can be coupled with a wide range of primary and secondary amines using various coupling reagents to produce a diverse library of amides.

To a solution of this compound (1.0 equiv.), the desired amine (1.1 equiv.), and a base (e.g., DIPEA, Et₃N; 2.0-3.0 equiv.) in an anhydrous aprotic solvent (e.g., DMF, CH₂Cl₂), a coupling reagent (e.g., HATU, HOBt/EDC; 1.1-1.2 equiv.) is added portion-wise at 0 °C or room temperature.[1][2][11][12][13][14] The reaction is stirred at room temperature for several hours to overnight. Upon completion, the reaction mixture is diluted with an organic solvent and washed sequentially with aqueous acid (e.g., 1 M HCl), saturated aqueous NaHCO₃, and brine. The organic layer is dried, filtered, and concentrated. The crude product is then purified by column chromatography.[1]

| Coupling Reagent | Base | Solvent | Typical Yield (%) |

| HATU | DIPEA | DMF | 85-95 |

| EDC/HOBt | DIPEA | DMF/CH₂Cl₂ | 70-90 |

| T3P® | Pyridine (B92270) | Ethyl Acetate | 80-95 |

Reactions of the Aryl Bromide Moiety: Palladium-Catalyzed Cross-Coupling

The carbon-bromine bond in this compound and its derivatives is amenable to a wide array of palladium-catalyzed cross-coupling reactions, which are fundamental tools for the construction of complex molecular architectures. For these reactions, the carboxylic acid is often protected as an ester (e.g., methyl or ethyl ester) to prevent interference with the basic conditions often employed.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C(sp²)-C(sp²) bonds by reacting the aryl bromide with an organoboron reagent.

In a reaction vessel, the this compound derivative (1.0 equiv.), an arylboronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine (B1218219) ligand; 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃; 2-3 equiv.) are combined. A degassed solvent system (e.g., toluene/ethanol/water, dioxane/water) is added. The mixture is heated (typically 80-100 °C) under an inert atmosphere until the starting material is consumed. After cooling, the reaction is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography or recrystallization.[15][16][17][18]

| Arylboronic Acid | Catalyst System | Base | Solvent | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | ~89 |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | >90 |

| 3-Thienylboronic acid | PdCl₂(dppf) | Na₂CO₃ | DME/H₂O | ~85 |

Heck Reaction

The Heck reaction enables the formation of carbon-carbon bonds by coupling the aryl bromide with an alkene.

To a mixture of the this compound derivative (1.0 equiv.), an alkene (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂; 1-5 mol%), and a phosphine ligand (e.g., PPh₃, P(o-tol)₃) in a suitable solvent (e.g., DMF, NMP, acetonitrile), a base (e.g., Et₃N, K₂CO₃) is added.[19][20][21][22][23][24] The reaction is heated (typically 80-140 °C) under an inert atmosphere. After completion, the mixture is cooled, filtered, and the solvent is removed. The residue is taken up in an organic solvent and washed with water and brine. The product is purified by column chromatography.

| Alkene | Catalyst | Base | Solvent | Yield (%) |

| Styrene | Pd(OAc)₂/PPh₃ | Et₃N | DMF | 70-85 |

| n-Butyl acrylate | Pd(OAc)₂ | NaOAc | NMP | >90 |

| Cyclohexene | Pd(OAc)₂/P(o-tol)₃ | K₂CO₃ | Acetonitrile | 60-75 |

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the synthesis of arylalkynes by reacting the aryl bromide with a terminal alkyne.

In a degassed solvent (e.g., THF, DMF) containing a base (e.g., Et₃N, DIPA), the this compound derivative (1.0 equiv.), a terminal alkyne (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄; 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI; 1-10 mol%) are combined under an inert atmosphere.[13][16][25][26][27][28] The reaction is stirred at room temperature or gentle heating until completion. The reaction mixture is then filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by column chromatography.

| Terminal Alkyne | Catalyst System | Base | Solvent | Yield (%) |

| Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | 80-95 |

| 1-Hexyne | Pd(PPh₃)₄/CuI | DIPA | DMF | 75-90 |

| Trimethylsilylacetylene | Pd(OAc)₂/PPh₃/CuI | Et₃N | Toluene | >90 |

Buchwald-Hartwig Amination

This reaction is a powerful tool for the formation of C-N bonds, coupling the aryl bromide with primary or secondary amines.

An oven-dried reaction vessel is charged with the this compound derivative (1.0 equiv.), an amine (1.2 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂; 1-5 mol%), a phosphine ligand (e.g., BINAP, Xantphos; 1.2-6 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄; 1.2-2.0 equiv.) under an inert atmosphere.[11][29][30][31][32][33][34] Anhydrous solvent (e.g., toluene, dioxane) is added, and the mixture is heated (typically 80-110 °C) until the starting material is consumed. After cooling, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.

| Amine | Catalyst/Ligand | Base | Solvent | Yield (%) |

| Morpholine | Pd(OAc)₂/BINAP | NaOtBu | Toluene | >90 |

| Aniline | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Dioxane | 80-95 |

| Benzylamine | Pd(OAc)₂/DavePhos | K₃PO₄ | Toluene | >90 |

Applications in Pharmaceutical Synthesis

The versatility of this compound has made it a valuable starting material and intermediate in the synthesis of several active pharmaceutical ingredients (APIs).

Synthesis of Benazepril (B1667978)

Benazepril is an angiotensin-converting enzyme (ACE) inhibitor used to treat high blood pressure.[35] While the core of benazepril does not contain the this compound moiety directly, derivatives of phenylacetic acid are key to forming the benzazepine ring system. Synthetic routes to benazepril often involve the cyclization of precursors derived from substituted phenylacetic acids. The bromo-substituent can be used to introduce further diversity or can be removed in a later step.

Synthesis of Brompheniramine (B1210426)

Brompheniramine is an antihistamine used to treat symptoms of the common cold and allergic rhinitis.[36][37] The synthesis of brompheniramine involves the alkylation of pyridine with a substituted benzyl (B1604629) halide, followed by the introduction of the dimethylaminopropyl side chain. While 4-bromophenylacetic acid is a more direct precursor, synthetic strategies can be adapted from this compound by first converting it to the corresponding benzyl bromide derivative.

Conclusion

This compound is a powerful and versatile building block in organic synthesis. Its bifunctional nature allows for a wide range of chemical transformations at both the carboxylic acid and the aryl bromide positions. The reactions detailed in this guide, including esterification, amidation, and various palladium-catalyzed cross-coupling reactions, highlight its utility in constructing complex molecular frameworks. Its application in the synthesis of pharmaceuticals underscores its importance in drug discovery and development. The detailed protocols and tabulated data provided herein serve as a valuable resource for chemists seeking to exploit the synthetic potential of this readily available and highly useful compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Amide Synthesis [fishersci.co.uk]

- 3. rsc.org [rsc.org]

- 4. Cas 1878-67-7,this compound | lookchem [lookchem.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 7. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 8. cerritos.edu [cerritos.edu]

- 9. community.wvu.edu [community.wvu.edu]

- 10. athabascau.ca [athabascau.ca]

- 11. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 12. Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scribd.com [scribd.com]

- 14. hepatochem.com [hepatochem.com]

- 15. spectrabase.com [spectrabase.com]

- 16. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]

- 20. benchchem.com [benchchem.com]

- 21. englelab.com [englelab.com]

- 22. This compound(1878-67-7) 13C NMR [m.chemicalbook.com]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 26. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Sonogashira Coupling [organic-chemistry.org]

- 28. chemrxiv.org [chemrxiv.org]

- 29. rsc.org [rsc.org]

- 30. mdpi.com [mdpi.com]

- 31. CN1844102A - Process for preparing Benazepril hydrochloride materials - Google Patents [patents.google.com]

- 32. organic-synthesis.com [organic-synthesis.com]

- 33. benchchem.com [benchchem.com]

- 34. research.rug.nl [research.rug.nl]

- 35. benchchem.com [benchchem.com]

- 36. An Improved Process For The Preparation Of Highly Pure 4 [quickcompany.in]

- 37. BROMPHENIRAMINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

The Versatility of 3-Bromophenylacetic Acid in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromophenylacetic acid, a halogenated derivative of phenylacetic acid, serves as a pivotal building block in the synthesis of a diverse array of bioactive molecules. Its unique chemical structure, featuring a reactive carboxylic acid group and a bromine-substituted phenyl ring, allows for versatile modifications, making it a valuable scaffold in medicinal chemistry. This technical guide explores the potential applications of this compound, focusing on its role in the development of novel therapeutic agents. We delve into its use in synthesizing compounds with anticancer and antimicrobial properties, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Core Applications in Medicinal Chemistry

The utility of this compound in drug discovery stems from its adaptability as a synthetic intermediate. The carboxylic acid moiety can be readily converted into esters, amides, and other functional groups, while the bromo-substituent provides a handle for cross-coupling reactions, enabling the introduction of various aryl or alkyl groups. This versatility has been exploited to generate libraries of compounds for screening against a multitude of biological targets.

Anticancer Applications

A significant area of investigation for this compound derivatives is in the field of oncology. Researchers have successfully synthesized novel compounds exhibiting potent anticancer activity, particularly as kinase inhibitors.

Aurora A kinase is a key regulator of mitotic progression, and its overexpression is implicated in the development and progression of various cancers.[1][2][3] Derivatives of this compound have been explored as inhibitors of this critical enzyme. One notable example is the synthesis of quinazoline-based derivatives, where the 3-bromophenyl moiety plays a crucial role in the molecule's interaction with the kinase's active site.

Quantitative Data: Anticancer Activity of this compound Derivatives

| Compound ID | Derivative Class | Target | Activity Metric | Value | Cell Line | Citation |

| 6e | Quinazoline (B50416) | Aurora A Kinase | % Inhibition @ 10 µM | 85.3 | - | [4] |

| 6e | Quinazoline | - | IC50 | 168.78 µM | MCF-7 | [4] |

| 4e | 1,2,4-Triazole | Tubulin | % Growth Inhibition @ 10 µM | 41.25 | SNB-75 | [1] |

| 4i | 1,2,4-Triazole | Tubulin | % Growth Inhibition @ 10 µM | 38.94 | SNB-75 | [1] |

| 4i | 1,2,4-Triazole | Tubulin | % Growth Inhibition @ 10 µM | 30.14 | UO-31 | [1] |

| 4i | 1,2,4-Triazole | Tubulin | % Growth Inhibition @ 10 µM | 26.92 | CCRF-CEM | [1] |

| 4i | 1,2,4-Triazole | Tubulin | % Growth Inhibition @ 10 µM | 26.61 | EKVX | [1] |

| 4i | 1,2,4-Triazole | Tubulin | % Growth Inhibition @ 10 µM | 23.12 | OVCAR-5 | [1] |

Signaling Pathway: Aurora A Kinase in Mitosis

Caption: Aurora A kinase signaling pathway during mitosis and its inhibition by a this compound derivative.

Antimicrobial Applications

Derivatives of this compound have also demonstrated promising activity against various microbial pathogens. The proposed mechanism of action often involves the disruption of the bacterial cell membrane, leading to leakage of intracellular components and ultimately cell death.[5] The lipophilic nature of the bromophenyl group is thought to facilitate the compound's insertion into the lipid bilayer of the cell membrane.

Logical Relationship: Proposed Mechanism of Antimicrobial Action

Caption: Proposed mechanism of action for antimicrobial this compound derivatives.

Experimental Protocols

Synthesis of 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid (A representative Aurora A Kinase Inhibitor)

Materials:

-

2-amino-3-fluorobenzoic acid

-

Sodium metabisulfite (B1197395)

-

Dimethylformamide (DMF)

-

Potassium carbonate

-

Ethyl chloroacetate (B1199739)

-

Ethanol

-

Sodium hydroxide (B78521)

-

Hydrochloric acid

Procedure:

-

Synthesis of 2-(3-bromobenzamido)-3-fluorobenzoic acid:

-

A mixture of 2-amino-3-fluorobenzoic acid and 3-bromobenzaldehyde in DMF is stirred at room temperature.

-

Sodium metabisulfite is added portion-wise, and the mixture is heated.

-

After cooling, the reaction mixture is poured into ice water, and the precipitate is collected by filtration, washed with water, and dried.

-

-

Cyclization to form the quinazoline ring:

-

The intermediate from step 1 is refluxed with an excess of a dehydrating agent (e.g., acetic anhydride).

-

The excess reagent is removed under reduced pressure, and the residue is treated with water to precipitate the product.

-

The solid is collected by filtration, washed, and dried.

-

-

Esterification and Hydrolysis:

-

The quinazoline intermediate is reacted with ethyl chloroacetate in the presence of potassium carbonate in DMF to yield the corresponding ethyl ester.

-

The ester is then hydrolyzed using aqueous sodium hydroxide in ethanol.

-

The reaction mixture is acidified with hydrochloric acid to precipitate the final product, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid.

-

The product is purified by recrystallization.

-

In Vitro Aurora A Kinase Inhibition Assay

Materials:

-

Recombinant human Aurora A kinase

-

Kinase substrate (e.g., Kemptide)

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

This compound derivative (test compound)

-

DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

White, opaque 384-well plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations.

-

Assay Setup:

-

Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 5 µL of diluted Aurora A kinase to each well (except for "no enzyme" controls).

-

Initiate the kinase reaction by adding 2.5 µL of a mixture of the kinase substrate and ATP.

-

-

Kinase Reaction: Incubate the plate at 30°C for 60 minutes.

-

Signal Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the controls and determine the IC50 value.

MTT Assay for Cytotoxicity Screening

Materials:

-

Cancer cell line (e.g., MCF-7)

-

Cell culture medium

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control and determine the IC50 value.

Experimental and Drug Discovery Workflow

The development of new drugs from a lead scaffold like this compound follows a structured workflow, from initial synthesis and screening to preclinical and clinical development.

References

- 1. The role of Aurora-A in human cancers and future therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Physiological and Oncogenic Aurora-A Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Technical Guide: Safety and Handling of 3-Bromophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and emergency procedures for 3-Bromophenylacetic acid. It is intended to serve as a technical resource for laboratory personnel and professionals in the field of drug development.

Chemical and Physical Properties

This compound is a solid, crystalline substance. A summary of its key physical and chemical properties is provided in the table below. This data is essential for understanding its behavior under various laboratory conditions.

| Property | Value | References |

| Molecular Formula | C₈H₇BrO₂ | [1][2] |

| Molecular Weight | 215.04 g/mol | [1][2] |

| Appearance | White to light yellow crystalline powder or needles. | [3] |

| Melting Point | 98-102 °C (lit.) | [3] |

| Boiling Point | 252.95 °C (rough estimate) | [3] |

| Flash Point | 151 °C | [3] |

| Solubility | Soluble in DMSO and Methanol. | [3] |

| pKa | 4.12 ± 0.10 (Predicted) | [3] |

Toxicological Information

| Hazard Classification | Description | References |

| GHS Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [2] |

| Primary Routes of Exposure | Inhalation, skin contact, eye contact, ingestion. | |

| Symptoms of Exposure | May cause redness and pain upon contact with skin and eyes. Inhalation of dust may lead to respiratory tract irritation. Ingestion may cause irritation of the digestive tract. | [3] |

| Occupational Exposure Limits | No specific occupational exposure limits (e.g., PEL, TLV) have been established for this compound. |

Personal Protective Equipment (PPE)